molecular formula C4H7F3N2O B1477433 1-Amino-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098043-10-6

1-Amino-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1477433
CAS No.: 2098043-10-6
M. Wt: 156.11 g/mol
InChI Key: LDCYYFVVHXPXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C4H7F3N2O and its molecular weight is 156.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Design

  • Building Blocks for New Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the requested compound, have been used as precursors to synthesize CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and 1,4-dioxan-2-ones, demonstrating their utility in creating new chemical structures (Dao Thi et al., 2018).

Medicinal Chemistry

  • Antitubercular Agents : Novel azetidinone derivatives, which include structures similar to 1-Amino-3-(trifluoromethyl)azetidin-3-ol, have shown promise as anti-tubercular agents. The incorporation of 1,2,4-triazole in these compounds has led to enhanced antitubercular activity (Thomas et al., 2014).
  • Antimicrobial and Antitubercular Activities : Trihydroxy benzamido azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research highlights the potential of azetidin-2-ones in developing new antimicrobial agents (Ilango & Arunkumar, 2011).

Synthetic Chemistry

  • Synthon for Biologically Important Compounds : Azetidin-2-one, structurally similar to this compound, has been recognized as a valuable synthon in the synthesis of a variety of biologically important compounds. This includes the creation of aromatic beta-amino acids, peptides, and polyamines (Deshmukh et al., 2004).

Other Applications

  • Synthesis of Functionalized Azetidines : Research demonstrates the synthesis of trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes, and 1,3-oxazinan-2-ones starting from building blocks similar to the compound . This highlights the compound's versatility in creating various functionalized structures (Dao Thi et al., 2016).

Properties

IUPAC Name

1-amino-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)1-9(8)2-3/h10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYYFVVHXPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(trifluoromethyl)azetidin-3-ol
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.